N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]-N'-phenylpropane-1,3-diamine
Description
N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]-N’-phenylpropane-1,3-diamine is a synthetic organic compound with a complex structure. It features a cyclopentyl ring, a pyrazole moiety, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]-N'-phenylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4/c1-23-15-16(14-22-23)13-17-7-5-10-19(17)21-12-6-11-20-18-8-3-2-4-9-18/h2-4,8-9,14-15,17,19-21H,5-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYFKPJWKUUGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC2CCCC2NCCCNC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]-N’-phenylpropane-1,3-diamine typically involves multiple steps:
Formation of the pyrazole moiety: This can be achieved by reacting 1-methylpyrazole with appropriate reagents.
Cyclopentyl ring attachment: The pyrazole derivative is then reacted with cyclopentyl bromide under basic conditions to form the cyclopentyl-pyrazole intermediate.
Phenylpropane-1,3-diamine incorporation: The final step involves coupling the cyclopentyl-pyrazole intermediate with phenylpropane-1,3-diamine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Automated synthesis: To reduce human error and increase efficiency.
Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]-N’-phenylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Protein Binding: Studied for its ability to bind to certain proteins, affecting their function.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Diagnostics: Used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Material Science: Used in the synthesis of novel materials with unique properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]-N’-phenylpropane-1,3-diamine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-methylpyrazol-4-yl)methyl]cyclopentylamine
- N-phenylpropane-1,3-diamine
- Cyclopentylpyrazole derivatives
Uniqueness
N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]-N’-phenylpropane-1,3-diamine is unique due to its combination of a cyclopentyl ring, pyrazole moiety, and phenyl group, which imparts distinct chemical and biological properties not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
